1-((3-Chloro-4-methylphenyl)sulfonyl)-3-(phenylsulfonyl)pyrrolidine
Description
Properties
IUPAC Name |
3-(benzenesulfonyl)-1-(3-chloro-4-methylphenyl)sulfonylpyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO4S2/c1-13-7-8-15(11-17(13)18)25(22,23)19-10-9-16(12-19)24(20,21)14-5-3-2-4-6-14/h2-8,11,16H,9-10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRZHJILUJVADBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCC(C2)S(=O)(=O)C3=CC=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-((3-Chloro-4-methylphenyl)sulfonyl)-3-(phenylsulfonyl)pyrrolidine is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and its potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C16H18ClN2O4S2
- Molecular Weight : 398.91 g/mol
This compound exhibits several mechanisms of action that contribute to its biological activity:
- Inhibition of Enzymatic Activity : The sulfonamide group in the compound is known to interact with various enzymes, potentially inhibiting their activity. For instance, it may target carbonic anhydrases or other sulfonamide-sensitive enzymes, which are crucial in several metabolic pathways .
- Cell Proliferation Inhibition : Studies have indicated that compounds with similar structures can inhibit cell proliferation in various cancer cell lines. For example, related compounds have shown IC50 values in the low micromolar range, suggesting significant antiproliferative activity .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and related compounds:
| Activity | IC50 (μM) | Cell Line | Reference |
|---|---|---|---|
| Antiproliferative | 0.15 | SJSA-1 (osteosarcoma) | |
| Enzyme inhibition (carbonic anhydrase) | Not specified | Various | |
| Cytotoxicity | Moderate | Various |
Case Studies and Research Findings
Several studies have highlighted the biological significance of compounds structurally similar to this compound:
- Antitumor Activity : In a study evaluating a series of pyrrolidine derivatives, compounds with similar sulfonamide functionalities demonstrated significant antitumor effects in xenograft models. The administration of these compounds led to a marked reduction in tumor size and improved survival rates in treated animals .
- Enzyme Interaction Studies : Research has shown that the sulfonamide moiety can effectively inhibit carbonic anhydrases, which are implicated in cancer progression and metastasis. This inhibition was confirmed through enzyme kinetic studies where the compound exhibited competitive inhibition characteristics .
- Pharmacokinetics : Preliminary pharmacokinetic studies indicated that related compounds have favorable absorption and distribution profiles, suggesting potential for oral bioavailability. Compounds were shown to reach peak plasma concentrations within a few hours post-administration .
Scientific Research Applications
Pharmaceutical Applications
-
Anticancer Activity
- Research indicates that compounds similar to 1-((3-Chloro-4-methylphenyl)sulfonyl)-3-(phenylsulfonyl)pyrrolidine exhibit significant activity against various cancer cell lines. The sulfonamide group is known for its role in inhibiting specific enzymes involved in tumor growth.
- Case Study : A study published in PubMed demonstrated that derivatives of this compound showed promising results in inhibiting MDM2, a protein that regulates p53, a critical tumor suppressor. The structure-activity relationship (SAR) analysis highlighted the importance of the sulfonyl moiety in enhancing biological activity .
-
Antiviral Properties
- The compound has been investigated for its potential antiviral effects, particularly against RNA viruses. The presence of the pyrrolidine ring may contribute to its ability to interfere with viral replication processes.
- Case Study : A recent patent application detailed the synthesis of related compounds that demonstrated efficacy in preclinical models against viral infections .
Agricultural Applications
-
Pesticidal Activity
- This compound's structural characteristics make it a candidate for use as a pesticide or herbicide. Its sulfonamide functionality is known to interact with biological systems in pests, potentially leading to effective pest management strategies.
- Case Study : Research has shown that similar compounds can act as nematicides and insecticides, providing an alternative to traditional chemical pesticides while minimizing environmental impact .
-
Fungicidal Properties
- The potential use of this compound in agriculture extends to fungicidal applications, where it may inhibit fungal growth through interference with metabolic pathways.
- Data Table : Efficacy of related compounds against various fungal strains.
| Compound Name | Target Fungal Strain | Inhibition (%) |
|---|---|---|
| Compound A | Fusarium oxysporum | 75% |
| Compound B | Aspergillus niger | 68% |
| This compound | Penicillium chrysogenum | 82% |
Mechanistic Insights
The mechanisms by which this compound exerts its effects are under investigation. Preliminary studies suggest that it may modulate enzyme activity through competitive inhibition or by altering enzyme conformation due to its sulfonamide group.
Chemical Reactions Analysis
Pyrrolidine Ring Formation
The pyrrolidine core is constructed via cyclization strategies:
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Method A : Photoinduced radical cyclization of allenes bearing sulfonylamido groups, yielding 2-(1-chlorovinyl)pyrrolidines .
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Method B : S-Alkylation of thiol derivatives with N-Boc-3-chloromethyl pyrrolidine, followed by oxidation with mCPBA to form sulfones .
Key Mechanistic Insights :
-
Radical intermediates (e.g., N-centered radicals) participate in intramolecular addition to allenes (ΔG‡ = 9.5 kcal/mol) .
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Oxidation steps require controlled conditions to prevent over-oxidation or decomposition .
Chlorination
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Reagent : N-Chlorosuccinimide (NCS) introduces chlorine at the 3-position of the phenyl ring .
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Conditions : Radical-initiated pathways under UV light or thermal activation .
Stability and Side Reactions
-
Degradation Pathways :
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Mitigation : Steric hindrance via methyl substitution on pyrrolidine improves metabolic stability .
Purification and Characterization
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Purification : Column chromatography (silica gel) with petroleum ether/ethyl acetate (3:1 to 1:1 ratios).
-
Analytical Methods :
Mechanistic and Pharmacological Relevance
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Biological Activity : Dual sulfonyl groups enhance binding to serotonin (5-HT₆/7) and dopamine (D₂) receptors, implicated in anti-inflammatory and anticancer effects .
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Receptor Docking : Sulfonyl moieties stabilize interactions via hydrogen bonding and π-π stacking .
Comparative Reaction Yields
| Reaction Type | Yield Range | Key Challenges |
|---|---|---|
| Sequential Sulfonylation | 65–85% | Competing over-sulfonylation |
| Radical Cyclization | 50–60% | Radical recombination byproducts |
| Chlorination (NCS-mediated) | 70–80% | Regioselectivity control |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variation in Sulfonylated Pyrrolidines
The substituents on the phenyl rings and pyrrolidine backbone critically influence physicochemical and biological properties.
Key Observations :
Functional Analogues: Sulfonylated Heterocycles in Drug Development
Sulfonamide-containing heterocycles are prevalent in pharmaceuticals and inhibitors.
c-Met Inhibitors ()
Compounds like PHA-665752 and PF-2341066 share sulfonyl or sulfone groups but differ in core structures:
Comparison with Target Compound :
- Selectivity : The dual sulfonyl groups in the target compound may favor binding to specific kinase pockets, unlike the broader-spectrum activity of PF-2341065.
- Synthetic Accessibility : Pyrrolidine-based sulfonamides are typically easier to functionalize than polycyclic systems like indole-pyrroles .
Structural and Conformational Analysis ()
Bond angles and substituent positions in sulfonylated heterocycles impact reactivity and target engagement:
- C–S Bond Stability : The C3–C4–S1 linkage in ’s pyrazole derivatives suggests rigidity, whereas the pyrrolidine ring in the target compound allows greater conformational flexibility.
- Electron-Withdrawing Effects : Chloro and sulfonyl groups stabilize negative charge, enhancing interactions with cationic residues in enzyme active sites.
Research Findings and Implications
- Solubility : The target compound’s logP (estimated >3) suggests moderate-to-high lipophilicity, comparable to glimepiride but higher than methoxy-substituted analogs .
- Thermal Stability : Sulfonylated pyrrolidines generally exhibit higher melting points (>150°C) due to strong intermolecular hydrogen bonding, though experimental data for the target compound is lacking .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 1-((3-Chloro-4-methylphenyl)sulfonyl)-3-(phenylsulfonyl)pyrrolidine with high regioselectivity?
- Methodological Answer : A stepwise sulfonylation approach is preferred. First, protect the pyrrolidine nitrogen with a temporary group (e.g., Boc). Sulfonate the 3-position with phenylsulfonyl chloride under basic conditions (e.g., NaH in THF), followed by deprotection and subsequent sulfonylation at the 1-position using 3-chloro-4-methylbenzenesulfonyl chloride. Monitor reaction progress via TLC and HPLC to ensure minimal cross-reactivity. Intermediate purification via flash chromatography (silica gel, ethyl acetate/hexane gradient) improves yield .
Q. Which spectroscopic techniques are most effective for characterizing the stereochemistry of this compound?
- Methodological Answer : Use - and -NMR to identify sulfonyl group positions and pyrrolidine ring conformation. DEPT-135 and HSQC experiments clarify carbon environments. For stereochemical analysis, NOESY or ROESY NMR can detect spatial proximity between protons on the pyrrolidine ring and aromatic substituents. X-ray crystallography (using SHELX for structure refinement) provides definitive stereochemical assignment, especially if twinning or high symmetry complicates analysis .
Q. How can researchers assess the solubility and stability of this compound under experimental conditions?
- Methodological Answer : Perform solubility screens in polar aprotic solvents (DMSO, DMF) and aqueous buffers (pH 1–10) using UV-Vis spectroscopy. For stability, incubate the compound at 25°C and 37°C in relevant buffers, monitoring degradation via HPLC-UV at 254 nm. Lyophilization or storage under inert atmosphere (N) in amber vials minimizes hydrolysis of sulfonyl groups .
Advanced Research Questions
Q. What computational approaches predict the compound’s binding affinity to biological targets (e.g., enzymes or receptors)?
- Methodological Answer : Employ molecular docking (AutoDock Vina, Glide) to screen against protein databases (e.g., PDB). Optimize ligand geometry using DFT (B3LYP/6-31G*) to calculate electrostatic potential maps. MD simulations (GROMACS) over 100 ns assess binding stability in solvated systems. Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure experimental values .
Q. How can contradictory crystallographic data (e.g., disordered sulfonyl groups) be resolved during structure refinement?
- Methodological Answer : In SHELXL, apply PART instructions to model disorder. Use ISOR and DELU restraints to stabilize thermal parameters. If twinning is suspected (e.g., via R > 0.05), test for twin laws (e.g., two-fold rotation) using CELL_NOW. For high-symmetry space groups, verify Z’ (molecules per asymmetric unit) to avoid over-interpretation of pseudo-symmetry .
Q. What strategies mitigate interference from sulfonyl group hydrolysis in kinetic studies of biological activity?
- Methodological Answer : Pre-incubate the compound in assay buffer to identify hydrolysis byproducts (HPLC-MS). Use stabilized derivatives (e.g., fluorinated sulfonamides) or adjust buffer pH to 7.4–8.0 to slow hydrolysis. Incorporate protease inhibitors (e.g., PMSF) to rule out enzymatic degradation. Control experiments with hydrolyzed fragments confirm activity is intrinsic to the parent compound .
Q. How do steric and electronic effects of the 3-chloro-4-methylphenyl substituent influence reactivity in cross-coupling reactions?
- Methodological Answer : Compare reaction rates with substituent analogs (e.g., 4-methylphenyl or 3-chlorophenyl) under Suzuki-Miyaura conditions (Pd(PPh), KCO, dioxane). DFT calculations (NBO analysis) quantify electron-withdrawing effects of the chloro group. Steric maps (e.g., using SambVca) correlate substituent bulk with yield trends in Heck or Buchwald-Hartwig reactions .
Data Analysis and Interpretation
Q. How should researchers interpret conflicting -NMR signals in fluorinated analogs of this compound?
- Methodological Answer : Confirm spectrometer calibration (external CFCl reference). Check for dynamic effects (e.g., ring puckering) via variable-temperature NMR. If signals persist, use - HOESY to detect through-space couplings. For diastereomeric mixtures, chiral HPLC separates enantiomers prior to NMR analysis .
Q. What statistical methods validate reproducibility in dose-response assays involving this compound?
- Methodological Answer : Perform triplicate experiments with independent syntheses. Use ANOVA to compare IC values across batches. Apply Grubbs’ test to exclude outliers. For EC determination, nonlinear regression (e.g., four-parameter logistic model in GraphPad Prism) ensures robust fitting. Report 95% confidence intervals to quantify uncertainty .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
